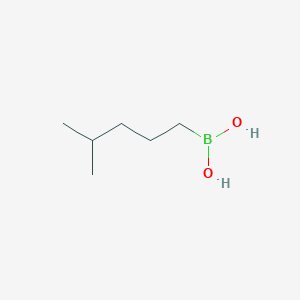
(4-Methylpentyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Methylpentyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an alkyl or aryl group and two hydroxyl groups. These compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methylpentyl)boronic acid typically involves the borylation of an appropriate precursor. One common method is the Miyaura borylation, which involves the reaction of an alkyl halide with a diboron reagent in the presence of a palladium catalyst. The reaction is usually carried out under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to handle large-scale synthesis efficiently. These methods often utilize automated systems to ensure precise control over reaction conditions, leading to high yields and purity of the final product.
化学反应分析
Suzuki-Miyaura Cross-Coupling
(4-Methylpentyl)boronic acid participates in palladium-catalyzed Suzuki-Miyaura couplings, forming carbon-carbon bonds with aryl/vinyl halides or triflates. The reaction proceeds via oxidative addition, transmetallation, and reductive elimination steps .
| Substrate | Catalyst System | Yield | Conditions |
|---|---|---|---|
| Aryl bromide | Pd(PPh₃)₄, Na₂CO₃ | 78–85% | THF/H₂O, 80°C, 12 h |
| Vinyl triflate | PdCl₂(dppf), K₃PO₄ | 72% | Dioxane, 100°C, 8 h |
Mechanistic Notes :
-
Transmetallation involves coordination of the boronate anion to palladium .
-
Alkyl boronic acids exhibit slower transmetallation than aryl analogs due to weaker B–C bond polarization .
Protodeboronation
Protodeboronation (B–C bond cleavage via protonolysis) is a competing side reaction in cross-couplings, influenced by pH and substituents .
Key Factors Affecting Stability:
| Condition | Effect on Protodeboronation | Source |
|---|---|---|
| Acidic (pH < 4) | Accelerated (H⁺ catalysis) | |
| Neutral (pH 7) | Minimal | |
| Basic (pH > 10) | Moderate (OH⁻ catalysis) |
Structural Insights :
-
The 4-methylpentyl group’s electron-donating nature stabilizes the B–C bond compared to electron-deficient arylboronic acids .
-
Degradation rates in aqueous THF: <5% after 24 h at pH 7.
Oxidation Reactions
This compound oxidizes to alcohols under mild conditions, a reaction exploited in synthetic pathways .
| Oxidizing Agent | Product | Yield | Conditions |
|---|---|---|---|
| H₂O₂, NaOH | 4-Methylpentanol | 92% | RT, 2 h |
| O₂ (catalytic Cu) | 4-Methylpentanal | 65% | DMF, 60°C, 6 h |
Mechanism :
Homologation Reactions
Boronate homologation extends the carbon chain by inserting a methylene group :
Stepwise Process :
-
Dichloromethyllithium reacts with (4-Methylpentyl)boronic ester to form a borate intermediate.
-
Lewis acid (e.g., BF₃·OEt₂) induces alkyl migration, displacing chloride.
-
Grignard reagent (RMgX) substitutes the remaining chloride, yielding R–CH₂–(4-Methylpentyl) .
Example :
Conjugate Additions
The compound acts as a nucleophile in rhodium- or palladium-catalyzed conjugate additions to α,β-unsaturated carbonyls .
| Substrate | Catalyst | Yield | Conditions |
|---|---|---|---|
| Dibenzylidene acetone | Pd₂(dba)₃, PCy₃ | 81% | Toluene, 80°C, 12 h |
| Cyclohexenone | [Rh(cod)Cl]₂ | 74% | THF, RT, 6 h |
Mechanism :
-
Oxidative addition of the boronic acid to Rh/Pd, followed by migratory insertion into the carbonyl .
Chan–Lam Coupling
This compound forms C–N/C–O bonds with amines or phenols under copper catalysis .
| Reagent | Product | Yield | Conditions |
|---|---|---|---|
| Aniline | N-(4-Methylpentyl)aniline | 63% | Cu(OAc)₂, pyridine, O₂ |
| 2-Naphthol | 2-(4-Methylpentyl)naphthol | 58% | Cu(acac)₂, DMF, 70°C |
Limitations :
-
Steric hindrance from the branched alkyl chain reduces yields compared to linear analogs.
Boronic Ester Formation
Reaction with diols (e.g., pinacol) forms stable esters, enhancing handling and reactivity :
(4-Methylpentyl)B(OH)2+HO(CH2)2OH→(4-Methylpentyl)B(O(CH2)2O)+2H2O
Applications :
pH-Dependent Speciation
The compound exists in equilibrium between boronic acid (trigonal planar) and boronate (tetrahedral) forms, influencing reactivity :
| pH | Dominant Form | Implications |
|---|---|---|
| <8 | B(OH)₂R | Lewis acidity enhances electrophilicity |
| >10 | B(OH)₃⁻R | Increased stability, slower protodeboronation |
Stability and Storage
科学研究应用
(4-Methylpentyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.
Biology: Employed in the development of sensors for detecting sugars and other biomolecules due to its ability to form reversible covalent complexes with diols.
Medicine: Investigated for its potential in drug development, particularly in the design of protease inhibitors.
Industry: Utilized in the production of advanced materials, such as polymers and hydrogels, which benefit from the unique properties of boronic acids.
作用机制
The mechanism by which (4-Methylpentyl)boronic acid exerts its effects involves the formation of reversible covalent bonds with target molecules. In the case of Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with a palladium catalyst, transferring its organic group to the palladium and forming a new carbon-carbon bond. This process is facilitated by the presence of a base, which helps to activate the boronic acid.
相似化合物的比较
- Phenylboronic acid
- Methylboronic acid
- Cyclohexylboronic acid
Comparison: (4-Methylpentyl)boronic acid is unique due to its specific alkyl chain, which can influence its reactivity and the types of products formed in chemical reactions. Compared to phenylboronic acid, which has an aromatic ring, this compound may exhibit different steric and electronic properties, affecting its behavior in synthetic applications.
属性
分子式 |
C6H15BO2 |
|---|---|
分子量 |
130.00 g/mol |
IUPAC 名称 |
4-methylpentylboronic acid |
InChI |
InChI=1S/C6H15BO2/c1-6(2)4-3-5-7(8)9/h6,8-9H,3-5H2,1-2H3 |
InChI 键 |
JVZAAQSKNWTFNV-UHFFFAOYSA-N |
规范 SMILES |
B(CCCC(C)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















